molecular formula C16H15N3O B8329026 1-(4-(Pyridin-4-yloxy)phenylamino)-cyclobutanecarbonitrile

1-(4-(Pyridin-4-yloxy)phenylamino)-cyclobutanecarbonitrile

Cat. No. B8329026
M. Wt: 265.31 g/mol
InChI Key: KCGROOVDXDDWSG-UHFFFAOYSA-N
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Patent
US09108944B2

Procedure details

Sodium cyanide (395 mg, 8.06 mmol) was added to a mixture of 4-(pyridin-4-yloxy)aniline (500 mg, 2.69 mmol) and cyclobutanone (376 mg, 5.37 mmol) in AcOH (99%, 6 mL) in a microwave vial. The reaction mixture was irradiated with microwaves (Biotage) at 120° C. for 30 min. The slightly yellowish solution was concentrated to dryness. The residue was diluted with water and extracted with EtOAc (2×). The combined organic layers were dried over MgSO4 and concentrated to dryness to afford 463 mg (65%) of 1-(4-(pyridin-4-yloxy)phenylamino)-cyclobutanecarbonitrile as a yellow oil. 1H NMR (400 MHz, CDCl3) δ 8.46-8.38 (m, 2H), 7.02-6.94 (m, 2H), 6.79 (m, 2H), 6.72-6.64 (m, 2H), 2.86-2.74 (m, 2H), 2.46-2.34 (m, 2H), 2.22 (m, 2H)
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
376 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[N:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=2)=[CH:6][CH:5]=1.[C:18]1(=O)[CH2:21][CH2:20][CH2:19]1>CC(O)=O>[N:4]1[CH:5]=[CH:6][C:7]([O:10][C:11]2[CH:17]=[CH:16][C:14]([NH:15][C:18]3([C:1]#[N:2])[CH2:21][CH2:20][CH2:19]3)=[CH:13][CH:12]=2)=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
395 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
N1=CC=C(C=C1)OC1=CC=C(N)C=C1
Name
Quantity
376 mg
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
6 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was irradiated with microwaves (Biotage) at 120° C. for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The slightly yellowish solution was concentrated to dryness
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)OC1=CC=C(C=C1)NC1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 463 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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